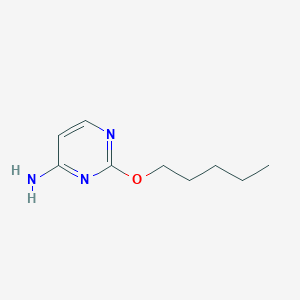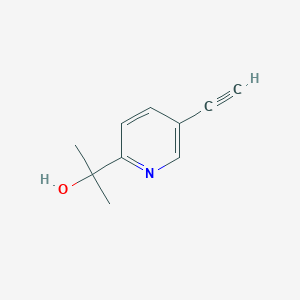
2-(5-Ethynylpyridin-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethynylpyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C10H11NO It is a derivative of pyridine, featuring an ethynyl group at the 5-position and a hydroxyl group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethynylpyridin-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Ethynylation: The bromine atom is replaced with an ethynyl group using a palladium-catalyzed coupling reaction with ethynyltrimethylsilane.
Hydrolysis: The resulting intermediate is then hydrolyzed to remove the trimethylsilyl protecting group, yielding 5-ethynylpyridine.
Addition of Hydroxyl Group: Finally, the hydroxyl group is introduced at the 2-position through a Grignard reaction with acetone, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(5-Ethynylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-(5-Ethynylpyridin-2-yl)propan-2-one.
Reduction: 2-(5-Ethylpyridin-2-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(5-Ethynylpyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(5-Ethynylpyridin-2-yl)propan-2-ol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The ethynyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(2-Bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of an ethynyl group.
2-(Pyridin-2-yl)propan-2-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(5-Ethynylpyridin-2-yl)propan-2-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The ethynyl group allows for further functionalization, while the hydroxyl group enhances solubility and facilitates interactions with biological targets.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2-(5-ethynylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H11NO/c1-4-8-5-6-9(11-7-8)10(2,3)12/h1,5-7,12H,2-3H3 |
InChI 键 |
ZKEYRJIUCHEYFS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC=C(C=C1)C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


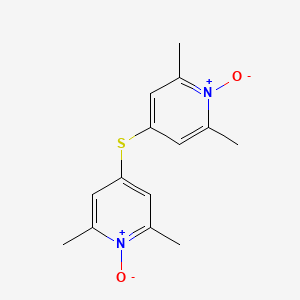
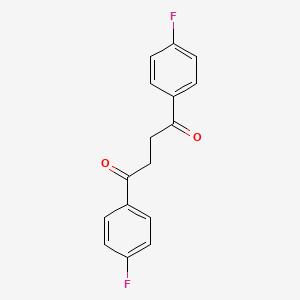
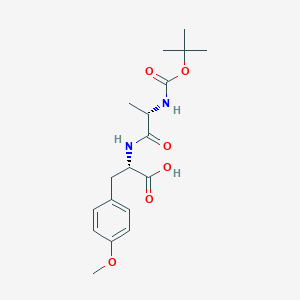
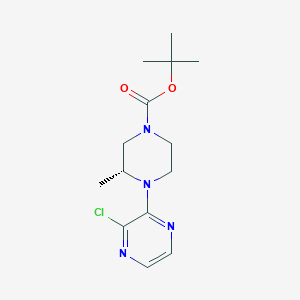
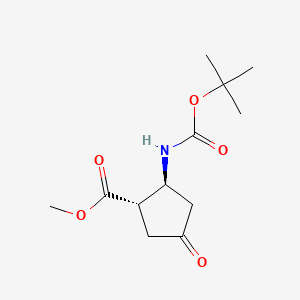
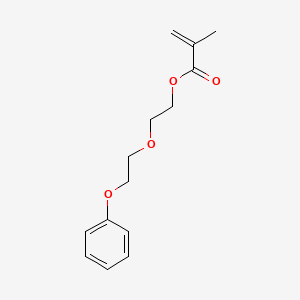
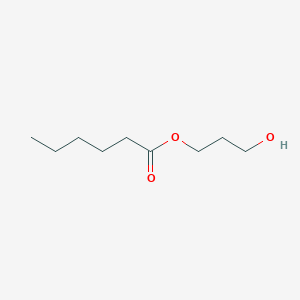

![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
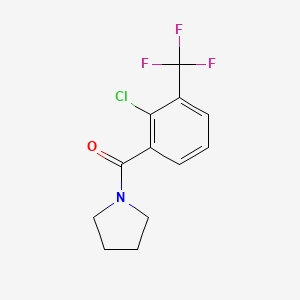
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
